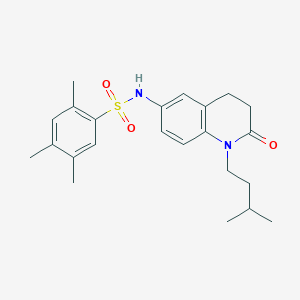

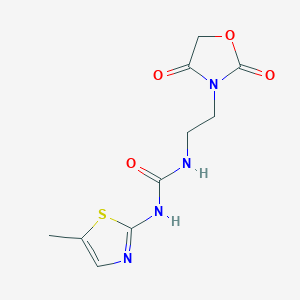

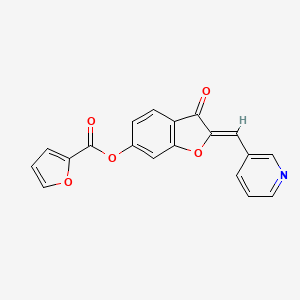

ethyl 5-amino-1-(6-quinolinylcarbonyl)-1H-pyrazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-amino-1-(6-quinolinylcarbonyl)-1H-pyrazole-4-carboxylate, also known as ethyl 5-amino-1-quinolinylcarbonyl-pyrazole-4-carboxylate (EQPC), is a synthetic compound derived from the quinolone family of chemicals. It is a highly versatile compound that has been used in a variety of applications such as drug synthesis, drug delivery, and biochemistry. EQPC has a wide range of biological activities, including antibacterial, antifungal, and antiviral activities. EQPC is also known to possess anti-inflammatory, anti-cancer, and analgesic properties.

Applications De Recherche Scientifique

Neuroprotective Properties

The compound exhibits potential in neuroprotection. A study describes the synthesis of related compounds that showed mild inhibition of acetylcholinesterase, mitigation of calcium (Ca2+) triggered by high potassium, and neuroprotection against Ca2+ overloading and free radical-induced neuronal death (Marco-Contelles et al., 2006).

Corrosion Inhibition

Compounds structurally similar have been evaluated as corrosion inhibitors for mild steel, useful in industrial pickling processes. Ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, a related compound, exhibited a high efficiency of 98.8% at 100 mg/L, confirming the formation of an adsorbed film on the metal surface (Dohare et al., 2017).

Synthesis of Pyrazoloquinolines

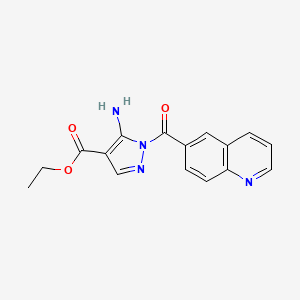

Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a similar compound, undergoes selective cyclocondensation to give ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which are converted to their 1-unsubstituted analogs. This indicates its utility in the synthesis of pyrazoloquinolines (Lebedˈ et al., 2012).

Photovoltaic Properties

The photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, which are chemically related, have been studied. These compounds have shown potential applications in organic–inorganic photodiode fabrication (Zeyada et al., 2016).

Antimicrobial Agents

Some novel pyrazolo[3,4-d]pyrimidine derivatives, including those related to ethyl 5-amino-1-(6-quinolinylcarbonyl)-1H-pyrazole-4-carboxylate, have shown potential as antimicrobial agents. These compounds were screened for antibacterial and antifungal activity (Holla et al., 2006).

Propriétés

IUPAC Name |

ethyl 5-amino-1-(quinoline-6-carbonyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c1-2-23-16(22)12-9-19-20(14(12)17)15(21)11-5-6-13-10(8-11)4-3-7-18-13/h3-9H,2,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREQESMKRKYMMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C(=O)C2=CC3=C(C=C2)N=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-amino-1-(6-quinolinylcarbonyl)-1H-pyrazole-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/no-structure.png)

![2-Fluoro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-YL]pyridine-4-carboxamide](/img/structure/B2988836.png)

![N-(3,5-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2988838.png)

![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2988844.png)

![4-Amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2988846.png)

![methyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate](/img/structure/B2988853.png)